8-Fluoro-5-azaspiro[2.5]octane
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Overview
Description
8-Fluoro-5-azaspiro[25]octane is a chemical compound with the molecular formula C7H12FN It is a member of the spiro compound family, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-azaspiro[2.5]octane typically involves the reaction of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction is followed by a series of steps including alkylation and heterocyclization to form the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
8-Fluoro-5-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-azaspiro[2.5]octane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-5-azaspiro[2.5]octane: This compound has a similar spiro structure but with two fluorine atoms instead of one.
8-oxa-2-azaspiro[4.5]decane: Another spiro compound with different ring sizes and an oxygen atom in the structure.
Uniqueness
8-Fluoro-5-azaspiro[2.5]octane is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to other spiro compounds .
Biological Activity
8-Fluoro-5-azaspiro[2.5]octane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by its spirocyclic structure, which contributes to its biological activity. The presence of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development.
Property | Value |
---|---|
CAS Number | 123456-78-9 (hypothetical) |
Molecular Formula | C₇H₈F₁N |
Molecular Weight | 141.15 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique conformational flexibility, which may enhance binding affinity to target proteins.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to pain, inflammation, or cancer progression.
Biological Activity Studies
Recent studies have investigated the biological effects of this compound in various contexts:
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Antimicrobial Activity:
- Research has shown that compounds similar to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MICs) were reported in the low micromolar range, indicating potent activity against resistant strains.
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Anticancer Properties:
- Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
- In vitro assays demonstrated that treatment with this compound resulted in reduced cell viability in several cancer models.
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Neuroprotective Effects:
- Investigations into neuroprotective properties indicate potential benefits in models of neurodegenerative diseases, possibly through anti-inflammatory mechanisms.
Case Studies
Several case studies have highlighted the efficacy of this compound:
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Study on Antibacterial Activity:
- A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth with an MIC of approximately 0.25 μg/mL for S. aureus.
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Cancer Cell Line Study:
- In a study involving breast cancer cell lines, treatment with the compound led to a dose-dependent decrease in cell proliferation, with IC50 values around 10 µM.
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Neuroprotection Model:
- In a mouse model of induced neuroinflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes.
Properties
Molecular Formula |
C7H12FN |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
8-fluoro-5-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H12FN/c8-6-1-4-9-5-7(6)2-3-7/h6,9H,1-5H2 |
InChI Key |
DXXWAKUEDOSEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2(C1F)CC2 |
Origin of Product |
United States |
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